5-bromo-2-phenyl-1H-indole-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H9BrN2 |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
5-bromo-2-phenyl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C15H9BrN2/c16-11-6-7-14-12(8-11)13(9-17)15(18-14)10-4-2-1-3-5-10/h1-8,18H |
InChI Key |
FBMYGJCMBRRAAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Phenyl 1h Indole 3 Carbonitrile and Analogous Systems
Strategies for the Construction of the Indole (B1671886) Ring System
The formation of the substituted indole nucleus is a critical first step in the synthesis of 5-bromo-2-phenyl-1H-indole-3-carbonitrile. Chemists have developed a range of powerful methods, from classic name reactions to modern transition-metal-catalyzed processes, to construct the 2-phenylindole (B188600) scaffold.
Fischer Indole Synthesis Approaches for Phenyl-Substituted Indoles
The Fischer indole synthesis, first reported by Emil Fischer in 1883, remains one of the oldest and most reliable methods for preparing substituted indoles. testbook.comalfa-chemistry.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.com For the synthesis of a 2-phenylindole core, phenylhydrazine (B124118) is reacted with a ketone like acetophenone (B1666503). testbook.comyoutube.com To obtain the 5-bromo-2-phenylindole scaffold specifically, the reaction would commence with (4-bromophenyl)hydrazine (B1265515) and acetophenone.
The mechanism proceeds through several key steps:
Formation of the arylhydrazone from the arylhydrazine and the ketone. alfa-chemistry.com
Protonation and tautomerization to an enamine intermediate. byjus.com
An irreversible testbook.comtestbook.com-sigmatropic rearrangement (similar to a Cope rearrangement) that breaks the N-N bond. byjus.com
The resulting diimine intermediate rearomatizes.
Intramolecular attack by the nucleophilic amine onto the imine group forms an aminoindoline ring. byjus.com
Elimination of ammonia (B1221849) and subsequent aromatization yields the final indole product. alfa-chemistry.com
A variety of acid catalysts can be employed, including Brønsted acids like polyphosphoric acid (PPA), hydrochloric acid, and sulfuric acid, as well as Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). testbook.comalfa-chemistry.com The choice of catalyst and reaction conditions can influence the regioselectivity when unsymmetrical ketones are used. byjus.com
Table 1: Catalysts and Conditions for Fischer Indole Synthesis of 2-Phenylindoles
| Catalyst Type | Specific Catalyst | Typical Conditions | Reference |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Heating of phenylhydrazone | youtube.com |
| Brønsted Acid | Hydrochloric Acid (HCl) | Ethanolic solution, heating | nih.gov |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Heating, often in a high-boiling solvent | testbook.comalfa-chemistry.com |
| Lewis Acid | Boron Trifluoride (BF₃) | Varies, often in an inert solvent | testbook.com |
Palladium-Catalyzed Cyclization and Cross-Coupling Methods
Modern synthetic chemistry has seen the rise of palladium catalysis as a powerful tool for constructing heterocyclic rings, including indoles. These methods offer high efficiency, excellent functional group tolerance, and often milder reaction conditions compared to classical approaches. nih.gov The synthesis of 2-phenylindoles can be achieved through various palladium-catalyzed strategies, typically involving the annulation of anilines with alkynes. nih.govacs.org
One prominent approach is a tandem process involving the Sonogashira cross-coupling of a 2-haloaniline (e.g., 2-bromo- or 2-iodo-4-bromoaniline) with phenylacetylene, followed by an intramolecular cyclization of the resulting 2-alkynylaniline intermediate. nih.govresearchgate.net This cyclization can be promoted by various catalysts or conditions to yield the 2-substituted indole.
Another elegant strategy is the palladium-catalyzed tandem nucleophilic addition/C–H functionalization of anilines and bromoalkynes. nih.govacs.org This method allows for the direct construction of 2-phenylindoles from readily available starting materials in a highly regioselective manner. The proposed mechanism involves the initial anti-nucleophilic addition of the aniline to the bromoalkyne, followed by a palladium-catalyzed intramolecular C-H functionalization to close the indole ring. acs.org
Table 2: Examples of Palladium-Catalyzed Syntheses of 2-Phenylindoles
| Reaction Type | Palladium Catalyst | Key Reactants | Key Features | Reference |
| Annulation | Pd(OAc)₂ | Anilines, Bromoalkynes | Excellent regio- and stereoselectivity, good functional group tolerance. | nih.govacs.org |
| Heteroannulation | Pd(PPh₃)₂Cl₂ / CuI | 2-Haloanilines, Phenylacetylene | One-pot procedure under mild conditions. | nih.gov |
| Intramolecular Cyclization | Pd(II) catalyst | 2-Alkynylanilines | Efficient cyclization to form 2-substituted indoles. | researchgate.net |
One-Pot and Multicomponent Reaction Protocols for Indole Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. dergipark.org.tr These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.gov Several MCRs have been developed for the synthesis of highly functionalized indole derivatives, including those bearing carbonitrile groups. tandfonline.comresearchgate.net
For instance, a one-pot, four-component reaction involving an indole, an aldehyde, malononitrile, and another active methylene compound can lead to complex indole-substituted heterocycles. nih.gov While not directly yielding this compound, these methodologies showcase powerful strategies for building analogous systems. A three-component reaction of an indole-3-carbaldehyde, an aniline derivative, and malononitrile has been used to synthesize new indole derivatives with antiproliferative activity. dergipark.org.tr The synthesis of various 6-indolylpyridine-3-carbonitrile derivatives has also been achieved through a one-pot multicomponent reaction, highlighting the utility of this approach in creating complex nitrile-containing indole structures. nih.gov
Table 3: Multicomponent Reactions for the Synthesis of Indole Derivatives
| Reaction Name/Type | Reactants | Product Type | Catalyst/Conditions | Reference |
| Four-Component Reaction | Indole, Aldehyde, Malononitrile, Barbituric Acid | Pyrano[2,3-d]pyrimidines | Magnetic Nanoparticles (Fe₃O₄-NPs), EtOH | nih.gov |
| Three-Component Reaction | 1H-Indole-3-carbaldehyde, Aniline, Malononitrile | 3-Substituted Indole Derivatives | Triethylamine, Ethanol | dergipark.org.tr |
| Three-Component Reaction | 3-Acetylindole, Aromatic Aldehyde, Ethyl Cyanoacetate | 6-Indolylpyridine-3-carbonitriles | Piperidine | nih.gov |
Installation and Functionalization of the Carbonitrile Group at C-3
Once the 5-bromo-2-phenyl-1H-indole core is assembled, the next critical step is the introduction of the carbonitrile (-CN) group at the C-3 position. The C-3 position of the indole ring is electron-rich and susceptible to electrophilic substitution, providing a handle for functionalization.
Direct Cyanation Methodologies
Direct C-H cyanation offers the most atom-economical route to indole-3-carbonitriles, as it avoids the need for pre-functionalization of the C-3 position. Various methods have been developed to achieve this transformation.
A Lewis acid-catalyzed direct cyanation using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an electrophilic cyanating agent is an effective method. acs.org This approach uses a bench-stable and less toxic cyanide source and proceeds with excellent regioselectivity for the C-3 position of indoles, catalyzed by BF₃·OEt₂ under mild conditions. acs.orgresearchgate.net
Transition metal catalysis provides another avenue. A palladium-catalyzed C-3 cyanation of indoles has been developed that utilizes acetonitrile (B52724) (CH₃CN) as a "green" and readily available cyanide source via C-H functionalization. researchgate.net Copper-mediated C-3 cyanation has also been reported, employing an amine and ammonium source with O₂ as a clean oxidant. This reaction proceeds with good efficiency and functional group tolerance for both N-H and N-protected indoles. rsc.org
Table 4: Comparison of Direct C-3 Cyanation Methods for Indoles
| Method | Cyanating Agent | Catalyst/Reagent | Key Features | Reference |
| Electrophilic Cyanation | NCTS | BF₃·OEt₂ | Less toxic, bench-stable reagent; excellent regioselectivity. | acs.orgresearchgate.net |
| Palladium-Catalyzed | Acetonitrile (CH₃CN) | Palladium catalyst | Uses a "green" and inexpensive cyanide source. | researchgate.net |
| Copper-Mediated | Amine/Ammonium | Copper salt / O₂ (oxidant) | Employs a clean oxidant; good functional group tolerance. | rsc.org |
Transformations from Precursors to the Indole-3-carbonitrile Moiety
An alternative to direct cyanation is a two-step sequence involving the introduction of a precursor functional group at C-3, followed by its conversion to the nitrile. The most common precursor is the formyl group (-CHO), which can be readily installed at the C-3 position of indoles via electrophilic formylation reactions such as the Vilsmeier-Haack reaction (using POCl₃ and DMF).
Once the indole-3-carbaldehyde is obtained, it can be converted into the corresponding indole-3-carbonitrile. A classic and high-yielding method for this transformation is the dehydration of the corresponding aldoxime. google.com The indole-3-carbaldehyde is first reacted with hydroxylamine (B1172632) hydrochloride, often in a solvent like formic acid, to form the indole-3-aldoxime intermediate. Subsequent dehydration of this oxime, for example, by heating with acetic anhydride or using thionyl chloride, furnishes the desired indole-3-carbonitrile. google.com This method is robust and suitable for industrial-scale production.
Table 5: Synthesis of Indole-3-carbonitrile from Indole-3-carbaldehyde Precursor
| Step | Reaction | Reagents | Intermediate/Product | Reference |
| 1 | Oxime Formation | Indole-3-carbaldehyde, Hydroxylamine hydrochloride (NH₂OH·HCl) | Indole-3-aldoxime | google.com |
| 2 | Dehydration | Indole-3-aldoxime, Acetic Anhydride or Thionyl Chloride | Indole-3-carbonitrile | google.com |
Active Methylene-Based Reactions for 3-Substituted Indoles
The introduction of substituents at the C-3 position of the indole ring is a cornerstone of indole chemistry, owing to the inherent nucleophilicity of this position. researchgate.netresearchgate.net Reactions involving active methylene compounds are a powerful tool for forming new carbon-carbon bonds at the C-3 position. These compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (such as nitrile, ester, or carbonyl groups), exhibit significant acidity and readily form carbanions.
One common strategy involves the Knoevenagel condensation. This reaction typically occurs between an aldehyde or ketone and an active methylene compound. In the context of indole synthesis, an indole-3-carboxaldehyde can react with an active methylene compound like malononitrile in the presence of a basic catalyst to yield a vinylidene intermediate, which can be further manipulated. researchgate.net
Alternatively, active methylene anions can act as nucleophiles, attacking an electrophilic C-3 position. For instance, gramine, a naturally occurring indole derivative, possesses a dimethylamino group at the C-3 position that can act as a leaving group. nih.gov This allows for substitution reactions with various nucleophiles, including anions derived from active methylene compounds, providing a pathway to C-3 functionalized indoles. nih.gov The reaction of an indole with an aldehyde and an active methylene compound in a one-pot, three-component reaction has also been developed as an efficient "green" method for synthesizing indole derivatives. researchgate.net
Regioselective Bromination at the C-5 Position of the Indole Nucleus
Achieving regioselective bromination at the C-5 position of the indole nucleus is a significant synthetic challenge due to the high reactivity of the indole ring, particularly at the C-3 position. chiba-u.jpresearchgate.net However, various methods have been developed to control the position of halogenation.
Reagents and Conditions for Direct C-5 Bromination
Direct bromination of the indole benzene (B151609) ring, specifically at the C-5 position, requires carefully chosen reagents and conditions to overcome the innate preference for reaction at the pyrrole (B145914) ring. A variety of brominating agents have been successfully employed.
Recent research has demonstrated a simple, one-step process for C-5 selective bromination of indole alkaloids using pyridinium tribromide (Br₃·PyH) and hydrochloric acid in methanol at 0 °C. chiba-u.jpresearchgate.netnih.gov This method is notably fast, often completing within 10 minutes, and proceeds under mild conditions. chiba-u.jp The mechanism is thought to involve an in-situ generated C-3, C-5-dibrominated indolenine intermediate that acts as the brominating agent. chiba-u.jpresearchgate.net Other common reagents include N-bromosuccinimide (NBS), which is a versatile and widely used source for electrophilic bromine. beilstein-journals.orgbeilstein-journals.org The choice of solvent, temperature, and the potential use of catalysts are critical for achieving high selectivity. For instance, copper salts have been shown to be effective catalysts in promoting C-5 bromination of quinoline derivatives, a principle that can be extended to indole systems. beilstein-journals.orgbeilstein-journals.org
Table 1: Reagents and Conditions for Direct C-5 Bromination of Indole Systems
| Reagent(s) | Catalyst/Additive | Solvent | Temperature | Key Features |
|---|---|---|---|---|
| Pyridinium tribromide (Br₃·PyH) | Hydrochloric Acid (HCl) | Methanol (MeOH) | 0 °C | Fast reaction (10 min), mild conditions, high C-5 selectivity. chiba-u.jpresearchgate.netnih.gov |
| N-Bromosuccinimide (NBS) | None specified | Acetic Acid | Not specified | Commonly used, but selectivity can be an issue. |
| Alkyl Bromides | Copper(II) acetate (B1210297) (Cu(OAc)₂) | DMSO | Not specified | Uses alkyl bromides as the bromine source, promoted by a copper catalyst. beilstein-journals.orgbeilstein-journals.org |
| Bromine (Br₂) | Acetic Acid | Acetic Acid | Not specified | Can lead to over-bromination or reaction at multiple sites if not controlled. mdpi.com |
Sequential Bromination-Functionalization Strategies
In many synthetic plans, bromination is not the final step but rather a means to introduce a versatile handle for further chemical modification. A C-5 bromo-substituted indole is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, vinyl, or alkynyl groups at the C-5 position.
This "late-stage functionalization" approach is highly valuable in medicinal chemistry for generating molecular diversity. nih.gov For example, a 5-bromoindole (B119039) derivative can be synthesized and then subjected to various coupling conditions to create a library of compounds for biological screening. The utility of a brominated product prepared from the natural product yohimbine has been demonstrated through various subsequent derivatizations. researchgate.netnih.gov This highlights the strategic importance of installing a bromine atom at a specific position to enable further diversification.
Challenges and Selectivity Control in Halogenation Reactions
The primary challenge in the halogenation of indoles is controlling the regioselectivity. The indole nucleus is an electron-rich heterocycle, and the C-3 position is the most nucleophilic and kinetically favored site for electrophilic attack. researchgate.net Direct treatment of a simple indole with an electrophilic brominating agent like Br₂ often leads to uncontrolled reaction, including substitution at C-3, polybromination, and even dearomatization or polymerization. researchgate.net
To achieve C-5 selectivity, several strategies are employed:
Blocking the C-3 Position: If the C-3 position is already substituted, as in the target molecule this compound, electrophilic attack is directed to other positions. However, competition between the available positions on the benzene ring (C-4, C-5, C-6, C-7) still exists.
Use of Directing Groups: Attaching a directing group to the indole nitrogen (N-1) can influence the position of electrophilic attack. While this is a common strategy, some modern methods aim to avoid the need for protecting or directing groups. chiba-u.jp
Enzymatic Halogenation: Biocatalytic C-H halogenation using halogenase enzymes offers an attractive alternative to traditional chemical methods. researchgate.netnih.gov These enzymes can provide excellent regioselectivity under environmentally benign, aqueous conditions, avoiding the use of hazardous reagents. nih.gov
Reaction Condition Optimization: As detailed in section 2.3.1, careful control over the brominating agent, solvent, temperature, and stoichiometry is crucial to favor C-5 bromination over other potential side reactions. chiba-u.jp
Stereochemical Considerations in the Synthesis of Functionalized Indoles
While the target molecule, this compound, is achiral, the synthesis of its analogs and other functionalized indoles often involves the creation of one or more stereocenters. The development of catalytic asymmetric methods for indole functionalization is a significant area of research. bohrium.com
Enantioselective functionalization can be achieved through various transition-metal-catalyzed reactions, including Friedel-Crafts alkylations, cycloadditions, and C-H functionalization. bohrium.comacs.org For example, the reaction of an indole with α-alkyl-α-diazoesters, catalyzed by a chiral rhodium(II) complex such as Rh₂(S-NTTL)₄, can produce α-alkyl-α-indolylacetates with high yield and enantioselectivity. acs.orgnih.gov The proposed mechanism for this transformation involves the formation of a rhodium-ylide intermediate. nih.gov
The stereochemical outcome of these reactions is highly dependent on the chiral catalyst or ligand used. The goal is to control the facial selectivity of the attack on the planar indole ring or on the reacting partner, leading to the preferential formation of one enantiomer over the other. Such stereoselective methods are critical in drug discovery, where the biological activity of enantiomers can differ significantly.
Novel Catalytic Approaches for this compound Synthesis
Modern synthetic organic chemistry increasingly relies on novel catalytic approaches to improve efficiency, selectivity, and sustainability. The synthesis of complex molecules like this compound can benefit from these advancements.
Transition-metal catalysis is particularly powerful for C-H activation and functionalization, which allows for the direct formation of C-C and C-X bonds without pre-functionalized starting materials. rsc.org For the synthesis of the target compound, several steps could be achieved using catalytic methods:
C-2 Arylation: The introduction of the phenyl group at the C-2 position can be accomplished through catalytic C-H arylation strategies.
C-5 Bromination: As mentioned previously, copper-catalyzed methods can be used for the C-5 bromination of quinoline and indole systems. beilstein-journals.orgbeilstein-journals.org
C-3 Cyanation: The introduction of the nitrile group at C-3 can be achieved by electrophilic cyanation. A reported method for a similar compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, uses N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent, catalyzed by the Lewis acid boron trifluoride diethyl etherate. mdpi.com
Rhodium(II) catalysts have been effectively used for the enantioselective C-H functionalization of indoles at the C-3 position. acs.orgnih.gov While direct catalytic C-3 cyanation via C-H activation is less common, the principles of catalytic activation of the indole core are well-established. These novel approaches offer more atom-economical and potentially more direct routes to the target molecule and its analogs compared to traditional multi-step sequences.
Table 2: Examples of Catalytic Approaches in Indole Functionalization
| Reaction Type | Catalyst System | Functionality Introduced | Position | Key Features |
|---|---|---|---|---|
| C-H Functionalization | Rh₂(S-NTTL)₄ | α-Alkyl-α-indolylacetates | C-3 | Highly enantioselective, uses diazo compounds. acs.orgnih.gov |
| C-H Bromination | Copper(II) acetate (Cu(OAc)₂) | Bromo | C-5 | Site-selective, uses alkyl bromides as bromine source. beilstein-journals.orgbeilstein-journals.org |
| Electrophilic Cyanation | Boron trifluoride diethyl etherate (BF₃·OEt₂) | Cyano | C-3 | Lewis acid catalysis, uses NCTS as cyano source. mdpi.com |
| C-H Alkynylation | Rhodium/Silver Cooperative Catalysis | Alkynyl | C-2 | Room temperature reaction, good yields. acs.org |
Chemical Reactivity and Derivatization Pathways of 5 Bromo 2 Phenyl 1h Indole 3 Carbonitrile
Reactivity of the Indole (B1671886) N-H Proton
The nitrogen atom of the indole ring in 5-bromo-2-phenyl-1H-indole-3-carbonitrile possesses a proton that can be readily abstracted, rendering the nitrogen nucleophilic. This reactivity is central to a variety of functionalization strategies, including alkylation and acylation, and also governs the non-covalent interactions of the molecule.
N-Alkylation and N-Acylation Reactions
The deprotonation of the indole nitrogen, typically achieved with a suitable base, generates a potent nucleophile that readily participates in substitution reactions. This is a cornerstone of indole chemistry, allowing for the introduction of a wide range of substituents at the N-1 position.
N-Alkylation is commonly achieved by treating the indole with an alkyl halide in the presence of a base. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). chemicalbook.com For instance, the N-alkylation of isatins, which are structurally related to indoles, has been effectively carried out using various alkyl halides under microwave irradiation, significantly reducing reaction times. chemicalbook.com In a specific example involving a related bromo-indole derivative, (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole was successfully alkylated with various halides using anhydrous potassium carbonate in refluxing 1,4-dioxane. iajps.com It is anticipated that this compound would undergo N-alkylation under similar conditions.
N-Acylation introduces an acyl group to the indole nitrogen. This can be accomplished using acylating agents like acid chlorides or anhydrides. The reaction often requires a base to facilitate the nucleophilic attack of the indole nitrogen. Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective for the acylation of 1-hydroxyindoles, which are precursors to 1-acyloxyindoles. nih.gov The choice of the acylating agent allows for the introduction of various functionalities, thereby modulating the electronic and steric properties of the indole derivative.
Table 1: Representative Conditions for N-Alkylation of Indole Derivatives
| Substrate | Alkylating Agent | Base | Solvent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Isatin | Ethyl chloroacetate | K2CO3 | DMF | Microwave | Ethyl 2-(2,3-dioxoindolin-1-yl)acetate | High | chemicalbook.com |
| (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole | Chloroacetyl chloride | K2CO3 | 1,4-Dioxane | Reflux, 5h | (R)-2-chloro-1-(5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethan-1-one | 84 | iajps.com |
| 1-Hydroxyindole | Acetic anhydride | DBU | DME | Room Temp, 1.5-4h | 1-Acetoxyindole | ~30 | nih.gov |
Intermolecular Interactions Involving the N-H Indole Proton
The N-H proton of the indole ring is a potent hydrogen bond donor. This characteristic plays a crucial role in the formation of supramolecular assemblies in the solid state and influences the molecule's interaction with biological targets. In the crystal structures of related bromo-substituted indole derivatives, extensive hydrogen bonding networks are frequently observed.
For example, the crystal structure of 5-bromo-1H-indole-2,3-dione reveals that molecules are linked by N-H⋯O hydrogen bonds, forming chains. researchgate.net Similarly, in other substituted indoles, intermolecular C-H⋯O and N-H⋯N hydrogen bonds, as well as π-π stacking interactions, contribute to the stability of the crystal packing. researchgate.netnih.gov While the specific crystal structure of this compound is not detailed in the available literature, it is highly probable that its N-H proton engages in similar intermolecular hydrogen bonds with suitable acceptors, such as the nitrogen atom of the carbonitrile group or the bromine atom of an adjacent molecule.
Transformations of the Carbonitrile Group at C-3
The carbonitrile group at the C-3 position is a versatile functional handle that can be converted into a variety of other functionalities, including carboxylic acids, amides, and amines. These transformations significantly expand the synthetic utility of this compound.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of the nitrile group offers a direct route to the corresponding carboxylic acid or amide. This transformation can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. nih.govnih.gov The reaction proceeds through the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid. researchgate.net
Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a base, such as sodium hydroxide. This process initially yields a carboxylate salt, which upon acidification, provides the carboxylic acid. nih.gov Under controlled conditions, the reaction can often be stopped at the amide stage. For instance, the synthesis of 5-bromoindole-2-carboxylic acid hydrazone derivatives proceeds from the corresponding 5-bromoindole-2-carboxylic acid, which is itself accessible via hydrolysis of a nitrile precursor. masterorganicchemistry.com
Reduction to Amines
The carbonitrile group can be readily reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH4). google.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran. The reduction of a nitrile with LiAlH4 yields the corresponding primary amine upon workup. This conversion of the cyano group to an aminomethyl group introduces a basic center and a flexible linker, which can be valuable for modulating the pharmacological properties of the indole scaffold. A patent describing the synthesis of (R)-5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole involves the reduction of a related amide, demonstrating the feasibility of reducing carbonyl and related functionalities at this position. mdpi.com
Nucleophilic Addition Reactions at the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX), are particularly effective for this purpose. The addition of a Grignard reagent to the nitrile forms an intermediate imine anion, which upon acidic hydrolysis, is converted to a ketone. This reaction provides a powerful method for the formation of a new carbon-carbon bond at the C-3 position, allowing for the introduction of a variety of alkyl or aryl groups. The resulting ketone can then serve as a precursor for further synthetic manipulations.
Table 2: Potential Transformations of the C-3 Carbonitrile Group
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Acid Hydrolysis | H3O+, heat | Carboxylic Acid |
| Base Hydrolysis | 1. NaOH, H2O, heat; 2. H3O+ | Carboxylic Acid |
| Partial Hydrolysis | H2O2, base | Amide |
| Reduction | 1. LiAlH4, ether; 2. H2O | Primary Amine |
| Nucleophilic Addition | 1. R-MgX, ether; 2. H3O+ | Ketone |
Cross-Coupling Reactions at the C-5 Bromine Moiety
The bromine atom at the C-5 position of this compound is a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl groups at the C-5 position, leading to the synthesis of 2,5-diaryl-1H-indole-3-carbonitriles. These products are of significant interest due to their potential biological activities.
The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃ or CsF), and a suitable solvent system, often a mixture of an organic solvent and water. nih.govias.ac.in The choice of catalyst, base, and solvent can be crucial for achieving high yields and preventing side reactions. While specific studies on this compound are limited, research on analogous 5-bromoindoles demonstrates the feasibility and versatility of this transformation. nih.govmdpi.com For instance, the Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid using Pd(dppf)Cl₂ as a catalyst and K₂CO₃ as a base in dimethoxyethane at 80°C resulted in the corresponding coupled product in high yield. nih.gov This highlights the general applicability of the Suzuki reaction to brominated indole and indazole scaffolds.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Brominated Indole Derivatives
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80°C, 2 h | High | nih.gov |
| 2 | 5-Bromo-2,3,3-trimethyl-3H-indole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | MW, 120°C | 79 | mdpi.com |
| 3 | 5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide | Arylboronic acids | Pd(OAc)₂ | CsF | DMF | 95-100°C | 92 | ias.ac.in |
Note: The substrates in this table are analogues of this compound and are presented to illustrate the general reaction conditions and outcomes for Suzuki-Miyaura coupling on the 5-bromoindole (B119039) scaffold.
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net This reaction is instrumental for introducing alkynyl moieties onto the indole scaffold, which can then serve as a versatile functional group for further transformations, such as click chemistry or cyclization reactions.
For this compound, Sonogashira coupling at the C-5 position would yield 5-alkynyl-2-phenyl-1H-indole-3-carbonitriles. The reaction conditions typically involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent like DMF or DMSO. researchgate.netmdpi.comnih.gov Studies on similar 3-iodo-indole-2-carbonitrile derivatives have shown that a variety of aromatic alkynes can be successfully coupled with good to excellent yields. mdpi.com
Table 2: Examples of Sonogashira Coupling Reactions on Halogenated Indole Derivatives
| Entry | Halo-Indole Derivative | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |
| 1 | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | Pd(II) (10 mol%), CuI (10 mol%) | Et₃N | DMF | Not specified | 69-90 | mdpi.com |
| 2 | 5-Bromo-6-chloro-1,3-dimethyluracil | Phenylacetylene | Pd(PPh₃)Cl₂ (5 mol%), CuI (5 mol%) | NEt₃ | DMSO | 25°C, 6 h | Excellent | nih.gov |
| 3 | 2-Iodophenols | Terminal Alkynes | Bridged-bis(NHC)PdBr₂ complexes | Diethylamine | DMF | 100°C | High | nih.gov |
Note: The substrates in this table are analogues and are included to demonstrate the general applicability and conditions for Sonogashira coupling on related heterocyclic systems.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. Applying this reaction to this compound would allow for the introduction of a wide range of primary and secondary amines at the C-5 position.
The success of the Buchwald-Hartwig amination often depends on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. While no specific examples for this compound are readily available in the literature, the general principles of this reaction are well-established for a variety of aryl bromides, including other heterocyclic systems.
Electrophilic Aromatic Substitution on the Indole Ring System
The indole nucleus is an electron-rich aromatic system and is highly susceptible to electrophilic attack. The preferred site for electrophilic substitution in indoles is the C-3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. bhu.ac.in However, in this compound, the C-3 position is already substituted with a nitrile group.
In such cases where the C-3 position is blocked, electrophilic substitution can occur at other positions on the indole ring. If the reaction is carried out under strongly acidic conditions, protonation at C-3 can deactivate the pyrrole (B145914) ring towards electrophilic attack, leading to substitution on the benzene (B151609) ring, typically at the C-5 or C-7 position. bhu.ac.in However, the presence of the bromine atom at C-5 and the phenyl group at C-2 will influence the regioselectivity of further electrophilic substitutions. The phenyl group at C-2 can also undergo electrophilic substitution, with the outcome directed by the indole ring. While specific studies on the electrophilic aromatic substitution of this compound are not documented, it is anticipated that reactions such as nitration, halogenation, and Friedel-Crafts acylation would proceed at available positions on the indole or phenyl ring, guided by the electronic effects of the existing substituents. For instance, nitration of 2-methylindole (B41428) under acidic conditions leads to substitution at the C-5 position. bhu.ac.in
Radical Reactions and Oxidative Transformations of the Indole Scaffold
The indole scaffold is susceptible to both radical and oxidative transformations, which can lead to a variety of interesting and complex molecular structures. While specific examples involving this compound are not prevalent in the literature, general methodologies for the oxidation of indole derivatives can provide insight into the potential reactivity of this compound.
One notable transformation is the biocatalytic oxidation of 2-arylindoles. Studies have shown that enzymes can catalyze the stereoselective oxidation of 2-arylindoles at the C-3 position to form 3-hydroxyindolenines. nih.gov For a substrate like this compound where the C-3 position is substituted, such enzymatic or chemical oxidation might occur at other positions or lead to different types of products. For example, oxidation of 2-phenyl-3-methylindole has been shown to yield the corresponding 3-hydroxyindolenine. nih.gov
Another relevant transformation is the oxidative conversion of 3-substituted 2-phenylindoles. For instance, 2-phenylindole-3-carboxaldehyde can be converted to 3-cyano-2-phenylindole under ultrasound irradiation with a copper(II) acetate (B1210297) catalyst. nih.gov This suggests that the nitrile group at the C-3 position of the title compound is stable under certain oxidative conditions, and transformations could potentially be directed to other parts of the molecule.
Spectroscopic and Computational Characterization of 5 Bromo 2 Phenyl 1h Indole 3 Carbonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the molecular structure of organic compounds in solution. For 5-bromo-2-phenyl-1H-indole-3-carbonitrile, both ¹H and ¹³C NMR have been utilized to assign the chemical environments of the constituent protons and carbon atoms.
Recent studies have reported the synthesis and spectroscopic characterization of this compound. In these studies, the ¹H NMR spectrum, typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals characteristic signals for the aromatic protons. The indole (B1671886) NH proton usually appears as a broad singlet at a downfield chemical shift. The protons on the phenyl ring and the bromo-substituted indole core exhibit distinct splitting patterns and chemical shifts based on their electronic environment and coupling interactions.
The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon atoms in the molecule. The carbon atom of the nitrile group (-C≡N) is typically observed in the 115-120 ppm range. The carbons of the indole and phenyl rings appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the electron-withdrawing bromine and nitrile substituents, and the phenyl group.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| NH | 12.83 (s, 1H) | - |
| C2 | - | 137.9 |
| C3 | - | 89.2 |
| C3a | - | 128.1 |
| C4 | 8.12 (d, J=1.8 Hz, 1H) | 127.1 |
| C5 | - | 115.5 |
| C6 | 7.37 (dd, J=8.7, 1.8 Hz, 1H) | 124.6 |
| C7 | 7.61 (d, J=8.7 Hz, 1H) | 114.2 |
| C7a | - | 134.6 |
| C-CN | - | 115.8 |
| C1' | - | 129.9 |
| C2'/C6' | 7.93 (d, J=7.5 Hz, 2H) | 129.2 |
| C3'/C5' | 7.58 (t, J=7.5 Hz, 2H) | 130.6 |
| C4' | 7.50 (t, J=7.5 Hz, 1H) | 128.9 |
Data sourced from Al-Hokbany et al., 2023. s = singlet, d = doublet, t = triplet, dd = doublet of doublets, J = coupling constant in Hz.
2D NMR Techniques for Structural Elucidation
While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of complex structures. These techniques reveal proton-proton and proton-carbon correlations, which are crucial for confirming the connectivity of atoms within the molecule. A literature search did not yield specific studies that have published the 2D NMR spectra of this compound. However, such analyses are standard practice in the characterization of novel compounds.
Solid-State NMR for Polymorphic Analysis
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. It is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystalline forms. Each polymorphic form can exhibit different physical properties. A comprehensive review of the current literature did not reveal any studies focused on the solid-state NMR analysis of this compound to investigate its potential polymorphism.
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio to a very high degree of precision. For this compound, HRMS analysis is essential to confirm its molecular formula, C₁₅H₉BrN₂.
In a study by Al-Hokbany and colleagues, the compound was subjected to HRMS analysis. The experimentally determined mass was found to be in excellent agreement with the theoretically calculated mass for the protonated molecule [M+H]⁺, thereby confirming the elemental composition.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|
| [M+H]⁺ | 297.0025 | 297.0022 | C₁₅H₁₀BrN₂ |
Data sourced from Al-Hokbany et al., 2023.
X-ray Crystallography for Crystalline Structure Determination
The most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
The crystal structure of this compound has been determined and reported. The compound crystallizes in the monoclinic space group P2₁/c. The crystal structure reveals that the indole ring system is essentially planar. In the crystal lattice, molecules are linked by N—H···N hydrogen bonds, forming chains along the c-axis. These chains are further interconnected by C—H···π interactions, creating a three-dimensional supramolecular architecture.
Table 3: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₅H₉BrN₂ |
| Formula weight | 297.16 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 13.0119 (7) |
| b (Å) | 5.6416 (3) |
| c (Å) | 17.0700 (9) |
| β (°) | 95.833 (2) |
| Volume (ų) | 1245.09 (12) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.584 |
Data sourced from Fun et al., 2012.
Computational Chemistry Approaches for Electronic and Structural Analysis
Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers profound insights into the electronic structure and properties of molecules, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Molecular Properties
DFT calculations have been performed on this compound to investigate its molecular geometry, vibrational frequencies, and electronic properties. These calculations are typically carried out using a basis set such as B3LYP/6-311G(d,p). The optimized molecular geometry obtained from DFT calculations generally shows good agreement with the bond lengths and angles determined by X-ray crystallography.
Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter that provides information about the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions.
Molecular Electrostatic Potential (MESP) maps, also generated through DFT calculations, visualize the charge distribution on the molecule's surface. These maps are useful for predicting sites susceptible to electrophilic and nucleophilic attack. For this compound, the MESP map would likely show negative potential around the nitrogen atom of the nitrile group and the bromine atom, indicating these as regions of high electron density.
Table 4: Calculated Electronic Properties of this compound using DFT
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.32 |
| LUMO Energy | -2.41 |
| HOMO-LUMO Gap (ΔE) | 3.91 |
Data sourced from Al-Hokbany et al., 2023.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic nature of molecules by simulating the movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its conformational landscape, identifying the most stable arrangements of its constituent atoms and the energetic barriers between different conformations.
An MD simulation would typically explore the potential energy surface of the molecule by systematically rotating the phenyl group relative to the indole core and calculating the corresponding energy. The results of such a simulation can be visualized in a potential energy profile, which plots the energy of the molecule as a function of the dihedral angle. The minima on this profile correspond to the most stable, low-energy conformers.
Table 1: Hypothetical Conformational Analysis Data for this compound
| Conformational Parameter | Hypothetical Value | Significance |
| Most Stable Dihedral Angle | ~60-70° | Represents the lowest energy conformation, balancing steric and electronic effects. |
| Rotational Energy Barrier | 5-10 kcal/mol | The energy required to rotate the phenyl group through a planar conformation. |
| Population of Stable Conformers | >95% | At room temperature, the molecule is expected to predominantly exist in its lowest energy, non-planar conformation. |
This table is illustrative and based on data from analogous compounds. Specific computational studies on this compound are required for precise values.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict and explain the reactivity of molecules. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). taylorandfrancis.com
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter for predicting a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be more easily polarized.
For this compound, the distribution and energies of the HOMO and LUMO would be influenced by its constituent parts: the electron-rich indole nucleus, the phenyl ring, the electron-withdrawing nitrile group, and the bromine atom. The indole ring itself is a good electron donor, suggesting it would contribute significantly to the HOMO. The nitrile group, being strongly electron-withdrawing, would be expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The phenyl group and the bromine atom would also modulate the electronic properties through a combination of inductive and resonance effects.
A theoretical calculation would provide the precise energies of the HOMO and LUMO, allowing for the determination of the HOMO-LUMO gap and other quantum chemical parameters that describe the molecule's reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Data for this compound
| FMO Parameter | Hypothetical Value (eV) | Implication for Reactivity |
| HOMO Energy | -6.2 | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -1.8 | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.4 | A moderate gap suggests a balance of stability and reactivity. |
This table is illustrative and based on general principles of FMO theory. Specific computational studies on this compound are needed for accurate energy values.
The analysis of the HOMO and LUMO electron density distributions would further reveal the most likely sites for electrophilic and nucleophilic attack. It is anticipated that the HOMO would be localized primarily on the indole ring system, while the LUMO would have significant density around the carbon atom of the nitrile group and potentially on the C3 position of the indole ring, consistent with the electron-withdrawing nature of the cyano group. This information is invaluable for predicting how this compound might behave in various chemical reactions.
Research on Biological Activity and Mechanistic Insights of 5 Bromo 2 Phenyl 1h Indole 3 Carbonitrile and Its Derivatives
Structure-Activity Relationship (SAR) Studies on Indole-3-carbonitrile Scaffolds
SAR studies are crucial for optimizing lead compounds in drug discovery. For the indole (B1671886) scaffold, modifications at the C-2, C-3, and C-5 positions have been shown to profoundly influence biological activity.
The introduction of a bromine atom at the C-5 position of the indole ring is a common strategy aimed at enhancing biological potency. Halogenation, particularly bromination, can significantly influence a molecule's physicochemical properties, such as lipophilicity, which can improve its ability to cross cell membranes. mdpi.com
Research on various indole alkaloids has demonstrated that a single bromine substitution at the C-5 or C-6 position can lead to a considerable improvement in potency, particularly in kinase inhibition. nih.gov This enhancement is often attributed to the ability of the bromine atom to form halogen bonds, which are specific non-covalent interactions that can stabilize the binding of a ligand to its protein target. nih.govresearchgate.net For instance, studies on the indeno[1,2-b]indole (B1252910) scaffold revealed that halogenation significantly boosted inhibitory activity against protein kinase CK2, a key target in oncology. nih.govresearchgate.net Similarly, the development of 5-bromo-indole derivatives has been pursued for their potential as EGFR inhibitors, highlighting the C-5 position as a key site for modification. researchgate.net While the effect is not universal and can be dependent on the specific compound series and biological target, C-5 bromination is widely regarded as a favorable modification for increasing biological activity. beilstein-archives.org
Studies have shown that both the electronic nature (electron-donating or electron-withdrawing) and the position of substituents on the phenyl ring can dictate the anticancer efficacy. For example, in a series of 2-phenylindole (B188600) derivatives tested against a human lung cancer cell line (A549), a compound with a methyl group (an electron-donating group) at the para-position of the phenyl ring showed potent activity, whereas a methoxy (B1213986) group in the same position was less favorable. researchgate.net In another study of indolyl hydrazones, a 4-chloro substitution on the phenyl ring resulted in promising inhibition of breast cancer cells. acs.org This suggests that specific electronic and steric profiles are required for optimal interaction with the target protein. Research on indolyl Schiff bases as potential VEGFR inhibitors also found that the efficacy often followed the order of phenyl substitution: 4-Cl > 3-Cl > 3-CF₃. rsc.org
| Compound | Substitution on C-2 Phenyl Ring | Cell Line | IC₅₀ (µM) researchgate.net |
|---|---|---|---|
| 4a | Unsubstituted | A549 (Lung) | 31.41 |
| 4b | 4-Methyl | A549 (Lung) | 29.12 |
| 4c | 2-Methyl | A549 (Lung) | 29.39 |
| 4d | 4-Chloro | A549 (Lung) | 33.72 |
| 4g | 4-Methoxy | A549 (Lung) | 55.19 |
| 4j | 2,4-Dichloro | MDA-MB-231 (Breast) | 16.18 |
| 4k | 2,4-Dichloro | B16F10 (Melanoma) | 25.59 |
The C-3 position of the indole ring is a highly reactive site and a frequent point of substitution for modulating biological activity. researchgate.net The carbonitrile (cyano, -C≡N) group at this position has distinct electronic and steric properties that are critical for ligand-receptor interactions.
The carbonitrile group is a potent electron-withdrawing group, which significantly alters the electron distribution across the indole scaffold. This electronic modulation can influence the pKa of the indole N-H, affecting its hydrogen bonding capabilities. Furthermore, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within the binding pocket of a target protein or enzyme. While direct studies detailing the binding mode of the 5-bromo-2-phenyl-1H-indole-3-carbonitrile are scarce, the functional group interconversion of heteroaryl carbonitriles is a known strategy for creating new bioactive molecules like 1,2,4-triazoles and 1,3,4-oxadiazoles, highlighting the synthetic utility of the carbonitrile handle. acs.org The development of various 3-substituted indoles, such as indolylsuccinimides, demonstrates that functionalization at the C-3 position is a valid strategy for generating potent anticancer agents. nih.gov
Investigations into Anticancer Activity and Cellular Mechanisms
The indole scaffold is present in numerous clinically approved and investigational anticancer agents. nih.gov Derivatives of 5-bromo-indole and 2-phenyl-indole have been extensively studied for their cytotoxic effects and ability to modulate key cellular pathways involved in cancer progression.
Indole-based compounds exert their anticancer effects by targeting a wide array of cellular mechanisms and signaling pathways that are often dysregulated in cancer. nih.gov These include the inhibition of protein kinases, disruption of cell division, and induction of programmed cell death (apoptosis).
Several indole derivatives have been identified as potent inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial for tumor growth, proliferation, and angiogenesis. nih.gov For example, some indole-2-carboxamides have been shown to be dual EGFR/VEGFR-2 inhibitors. nih.gov Other indole structures act as inhibitors of protein kinase CK2, a key player in cell proliferation and survival signaling. nih.govresearchgate.net Mechanistic studies have revealed that the anticancer activity of many indole compounds is linked to their ability to induce apoptosis. This is often achieved by activating effector proteins like caspase-3 and caspase-8 and modulating the expression of proteins in the Bcl-2 family, which regulate the apoptotic cascade. nih.gov Furthermore, indole derivatives have been reported to target the PI3K/Akt/mTOR and NF-κB signaling pathways, which are central to cell survival and proliferation. nih.gov
The anticancer potential of indole derivatives is typically first assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies provide crucial data, such as the half-maximal inhibitory concentration (IC₅₀), which quantifies the potency of a compound.
Derivatives closely related to this compound have demonstrated significant cytotoxicity across various cancer types. For instance, a series of 5-bromo-3-substituted-hydrazono-1H-2-indolinones showed marked cytotoxic effects against breast, lung, and ovarian cancer cell lines. nih.gov Specifically, a 4-fluoro-phenylthiosemicarbazone derivative was highly effective against the BT-549 breast cancer cell line. nih.gov In another study, a 5-bromoindole-2-carboxylic acid derivative (compound 3a) was identified as a potent and cancer-specific agent that inhibited cell proliferation through EGFR tyrosine kinase inhibition, leading to cell cycle arrest and apoptosis. researchgate.net The data clearly indicate that the 5-bromoindole (B119039) scaffold is a promising foundation for the development of potent cytotoxic agents.
| Compound Type | Cell Line | Activity Value (µM) | Reference |
|---|---|---|---|
| 5-Bromo-3-(N-4-fluoro-phenylthiosemicarbazono)-1H-2-indolinone (2f) | BT-549 (Breast) | ~0.40 (logGI₅₀ = -6.40) | nih.gov |
| 5-Bromo-3-(N-4-fluoro-phenylthiosemicarbazono)-1H-2-indolinone (2f) | NCI-H23 (Lung) | ~0.79 (logGI₅₀ = -6.10) | nih.gov |
| 5-Bromoindole-2-carboxylic acid derivative (3a) | HepG2 (Liver) | 1.01 | researchgate.net |
| 5-Bromoindole-2-carboxylic acid derivative (3a) | A549 (Lung) | 2.41 | researchgate.net |
| 5-Bromoindole-2-carboxylic acid derivative (3a) | MCF-7 (Breast) | 3.55 | researchgate.net |
| 2-(1,1-Dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone (7a) | A431 (Skin) | 0.172 | beilstein-journals.org |
| 2-(1,1-Dimethyl-1H-benzo[e]indolin-2-yl)-5,6,7-trichloro-1,3-tropolone (7a) | H1299 (Lung) | 2.18 | beilstein-journals.org |
Target Identification and Validation in Oncological Research
Derivatives of 5-bromo-2-phenyl-1H-indole have been the subject of extensive research in the quest for novel anticancer agents. These studies have focused on identifying their molecular targets and validating their therapeutic potential against various cancer cell lines.
A significant body of research has pointed towards the inhibition of key enzymes involved in cancer progression, such as receptor tyrosine kinases. For instance, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.netnih.govmdpi.com Molecular docking studies have suggested that these compounds can bind effectively to the ATP-binding site of the EGFR tyrosine kinase domain, a mechanism shared by established anticancer drugs like erlotinib. researchgate.netnih.gov This inhibition can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, expansion, and invasion. researchgate.netnih.gov
Furthermore, some indole derivatives have been designed as dual inhibitors, targeting multiple pathways. For example, certain indole-2-carboxamides have been evaluated for their ability to inhibit not only EGFR but also Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and BRAFV600E, a mutated protein implicated in several cancers. scirp.org The dual inhibition of EGFR and VEGFR-2 is a particularly attractive strategy as it can simultaneously curb tumor growth and angiogenesis. scirp.org
The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. For example, a 4-fluoro-phenylthiosemicarbazone derivative of 5-bromo-1H-2-indolinone showed marked effects on breast cancer (BT-549), non-small cell lung cancer (NCI-H23), and ovarian cancer (IGROV1) cell lines. nih.gov Similarly, novel 5-bromo-7-azaindolin-2-one derivatives have exhibited potent antitumor activity against liver carcinoma (HepG2), lung adenocarcinoma (A549), and ovarian carcinoma (Skov-3) cell lines, with some compounds being significantly more potent than the standard drug Sunitinib. colab.ws
The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Studies on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives revealed an increase in the sub-G1 cell population and cell cycle arrest at the G2/M phase in breast cancer cells (MCF-7). beilstein-archives.org This is often accompanied by the modulation of apoptotic markers, such as the upregulation of caspases and pro-apoptotic proteins like Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. beilstein-archives.org
Table 1: Cytotoxic Activity of Selected 5-bromo-2-phenyl-1H-indole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-fluoro-phenylthiosemicarbazone derivative of 5-bromo-1H-2-indolinone | BT-549 (Breast) | ~0.40 | nih.gov |
| 4-fluoro-phenylthiosemicarbazone derivative of 5-bromo-1H-2-indolinone | NCI-H23 (Lung) | ~0.79 | nih.gov |
| 4-fluoro-phenylthiosemicarbazone derivative of 5-bromo-1H-2-indolinone | IGROV1 (Ovarian) | ~0.95 | nih.gov |
| Compound 23p (a 5-bromo-7-azaindolin-2-one derivative) | HepG2 (Liver) | 2.357 | colab.ws |
| Compound 23p (a 5-bromo-7-azaindolin-2-one derivative) | A549 (Lung) | Not specified | colab.ws |
| Compound 23p (a 5-bromo-7-azaindolin-2-one derivative) | Skov-3 (Ovarian) | 3.012 | colab.ws |
| Compound 7d (a 1-benzyl-5-bromoindolin-2-one derivative) | MCF-7 (Breast) | 2.93 | beilstein-archives.org |
Assessment of Antimicrobial Properties and Associated Mechanisms
In addition to their anticancer potential, this compound and its derivatives have been investigated for their antimicrobial properties. The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action.
Studies on Antibacterial and Antifungal Activity
Several studies have demonstrated the antibacterial and antifungal efficacy of 5-bromoindole derivatives. For instance, a series of 5-bromoindole-2-carboxamides exhibited high antibacterial activity against pathogenic Gram-negative bacteria, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. colab.ws Some of these compounds showed antibacterial activities higher than the standard drugs gentamicin (B1671437) and ciprofloxacin (B1669076) against E. coli and P. aeruginosa. colab.ws
The structure-activity relationship studies have indicated that the presence of a halogen, such as bromine, on the indole ring can enhance antibacterial activity. nih.gov In a study of N-acylhydrazone derivatives, a compound with a 5-bromo substitution exhibited notable activity against Bacillus subtilis and Pseudomonas aeruginosa. researchgate.net
In the realm of antifungal research, novel indole derivatives containing a triazole motif have shown excellent activity against Candida tropicalis and Candida albicans. nih.gov One particular derivative, 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole, was highly effective against C. albicans with a low minimum inhibitory concentration (MIC). nih.gov
Table 2: Antimicrobial Activity of Selected 5-bromoindole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 5-bromoindole-2-carboxamide derivative 7a | E. coli | 0.35 | colab.ws |
| 5-bromoindole-2-carboxamide derivative 7b | P. aeruginosa | 0.45 | colab.ws |
| N-acylhydrazone derivative (Compound 9) | B. subtilis | 62.50 | researchgate.net |
| N-acylhydrazone derivative (Compound 9) | P. aeruginosa | 62.50 | researchgate.net |
| 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole | C. albicans | 2 | nih.gov |
Inhibition of Bacterial Virulence Factors
Beyond direct killing of microbes, a modern approach in antimicrobial research is to target bacterial virulence factors. This strategy can disarm pathogens without exerting strong selective pressure for resistance. One such target is bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme responsible for producing hydrogen sulfide (B99878) (H₂S), which protects bacteria from oxidative stress and contributes to antibiotic tolerance.
Research has identified indole-based inhibitors of bCSE. nih.gov Specifically, derivatives of 6-bromoindole (B116670) have been shown to be selective inhibitors of this enzyme. nih.gov For example, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1) and 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid (NL2) have been developed as potent bCSE inhibitors. nih.gov The suppression of bCSE activity by these compounds significantly enhances the sensitivity of pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, to conventional antibiotics. nih.gov This highlights the potential of 5-bromoindole derivatives to be used as adjuvants in antibiotic therapy to combat resistant infections.
Exploration of Anti-inflammatory Potentials
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune conditions. The anti-inflammatory properties of indole derivatives have been an area of active investigation.
Modulation of Inflammatory Mediators
Research has shown that certain indole derivatives can modulate the production of key inflammatory mediators. For instance, a series of 4-indole-2-arylaminopyrimidine derivatives were evaluated for their ability to inhibit the production of pro-inflammatory cytokines Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in lipopolysaccharide (LPS)-induced human bronchial epithelial cells. nih.gov Several of these compounds demonstrated better activity than the standard anti-inflammatory drug indomethacin. nih.gov
The mechanism of anti-inflammatory action can be multifaceted. Some N-acylhydrazone derivatives associated with an indole group have been shown to act on targets such as phospholipase A2 and cyclooxygenase-2 (COX-2). nih.gov Furthermore, some derivatives may influence the nitric oxide (NO) signaling pathway, which plays a complex role in inflammation. nih.gov An N-acylhydrazone derivative, N′((1H-indol-3-yl)methylene)-2-cyanoacetohydrazide (JR19), was found to significantly inhibit leukocyte migration in a carrageenan-induced peritonitis model, a hallmark of acute inflammation. nih.gov
Enzyme Inhibition and Receptor Binding Studies
The biological activities of this compound and its derivatives are intrinsically linked to their ability to interact with specific enzymes and receptors. As discussed in the context of oncological research, these compounds have been identified as inhibitors of several protein kinases that are crucial for cancer cell survival and proliferation.
The inhibition of EGFR and VEGFR-2 by 5-bromoindole derivatives is a prominent example. researchgate.netnih.govscirp.org Molecular modeling studies have provided insights into the binding modes of these inhibitors within the active sites of these enzymes, often involving interactions with key amino acid residues in the ATP-binding pocket. researchgate.netnih.gov
In the context of antimicrobial activity, the inhibition of bacterial enzymes like cystathionine γ-lyase represents another important aspect of their mechanism of action. nih.gov Furthermore, some indole derivatives have been investigated for their ability to bind to serotonin (B10506) receptors, such as the 5-HT7 receptor, suggesting their potential application in neurological disorders. researchgate.net The diverse enzyme and receptor binding profiles of the 5-bromo-2-phenyl-1H-indole scaffold underscore its versatility as a template for the design of new therapeutic agents targeting a wide range of diseases.
Interactions with Kinases and Other Therapeutic Targets
Derivatives of the 5-bromo-indole scaffold have demonstrated notable interactions with several protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.
One of the primary targets identified for 5-bromo-indole derivatives is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase that plays a key role in cell proliferation and survival. nih.govresearchgate.net Overexpression or mutation of EGFR is common in various cancers. Studies have focused on synthesizing novel 5-bromoindole-2-carboxylic acid derivatives and evaluating their potential as EGFR tyrosine kinase inhibitors. Molecular docking analyses have shown that certain derivatives, such as those incorporating carbothioamide, oxadiazole, and triazole moieties, exhibit strong binding energies within the EGFR tyrosine kinase domain. nih.govresearchgate.net For instance, compound 3a from a synthesized series was identified as a potent and cancer-specific inhibitor of EGFR tyrosine kinase. nih.govresearchgate.net
Another significant kinase target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. nih.gov A series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives were synthesized and evaluated for their inhibitory activity against VEGFR-2. nih.gov Specifically, compounds 7c and 7d , which feature a 4-arylthiazole moiety, displayed significant inhibitory activity against VEGFR-2, with IC50 values of 0.728 µM and 0.503 µM, respectively. nih.gov
Furthermore, some azaindole derivatives based on a 2,4-bis(3′-indolyl)imidazole skeleton have shown high affinity for Cyclin-Dependent Kinase 1 (CDK1) , with IC50 values in the sub-micromolar range (0.41 and 0.85 μM). scilit.com CDKs are essential for cell cycle regulation, and their inhibition is a well-established strategy in cancer therapy.
Beyond kinases, derivatives of 5-bromo-indole have been investigated as inhibitors of other therapeutic targets. For example, bisindole derivatives with a 5-bromo substitution have been studied as potential HIV-1 fusion inhibitors by targeting the glycoprotein (B1211001) 41 (gp41). nih.gov
Ligand-Based and Structure-Based Drug Design Approaches
The development of potent and selective inhibitors based on the 5-bromo-indole scaffold has been significantly guided by computational drug design strategies. Both ligand-based and structure-based approaches have been employed to understand structure-activity relationships (SAR) and to design novel derivatives with improved therapeutic potential.
Ligand-based drug design is utilized when the three-dimensional structure of the biological target is not available. This approach relies on the knowledge of molecules that are known to interact with the target. Quantitative structure-activity relationship (QSAR) studies are a key component of this approach. For instance, a QSAR analysis was performed on a series of 2-phenyl-1H-indole derivatives to develop models predicting their antiproliferative activity against breast cancer cell lines. biointerfaceresearch.com This type of analysis helps in identifying the key structural features of the ligands that are crucial for their biological activity.
Structure-based drug design (SBDD) , on the other hand, relies on the known 3D structure of the therapeutic target. Molecular docking is a prominent SBDD technique used to predict the binding mode and affinity of a small molecule to its target protein. This method has been extensively used for 5-bromo-indole derivatives.
For example, molecular docking studies were crucial in identifying promising EGFR tyrosine kinase inhibitors from a library of newly synthesized 5-bromoindole-2-carboxylic acid derivatives. nih.govresearchgate.net These studies revealed that compounds 3a, 3b, 3f, and 7 had the most favorable binding energies within the EGFR tyrosine kinase domain. nih.govresearchgate.net Similarly, molecular docking and dynamic simulations were used to investigate the binding mode of 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives within the active site of VEGFR-2. nih.gov These simulations provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
The insights gained from these computational approaches are instrumental in the rational design of new derivatives. For example, by understanding the SAR of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles as CFTR potentiators, researchers were able to explore modifications at different positions of the scaffold to improve efficacy. acs.org
Investigation of Biological Targets and Signaling Pathways
The anticancer and antiproliferative effects of 5-bromo-indole derivatives are mediated through their modulation of various biological targets and signaling pathways. Inhibition of these pathways can lead to cell cycle arrest and apoptosis (programmed cell death).
Research has shown that the inhibition of EGFR tyrosine kinase by 5-bromoindole-2-carboxylic acid derivative 3a leads to cell cycle arrest and the activation of apoptosis in human cancer cells. nih.govresearchgate.net Similarly, the VEGFR-2 inhibitor 7d (a 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivative) was found to induce cell cycle arrest and impact the levels of apoptotic markers such as caspases-3 and -9, as well as Bax and Bcl-2 proteins. nih.gov
The PI3K/Akt/mTOR pathway is another critical signaling cascade often dysregulated in cancer. Some indole-based derivatives have been shown to act as inhibitors of this pathway. nih.gov For instance, brassinin, a related indole phytoalexin, induces G1 phase cell cycle arrest by inhibiting the PI3K signaling pathway in colon cancer cells. beilstein-archives.org While direct evidence for this compound is pending, the activity of related compounds suggests this pathway as a potential target.
Furthermore, the mitogen-activated protein kinase (MAPK) signaling pathway , which includes cascades like ERK1/2 and p38 MAPK, is another key regulator of cell proliferation and survival that can be targeted by indole alkaloids. mdpi.com Evodiamine, an indole alkaloid, has been shown to inhibit the Akt, PI3K, ERK1/2 MAPK, and p38 MAPK pathways. mdpi.com
Inhibition of tubulin polymerization is another mechanism by which indole derivatives can exert their anticancer effects. nih.gov Some indole-acrylamide derivatives have been shown to bind to the colchicine-binding site of tubulin, leading to G2/M-phase cell cycle arrest and apoptosis. nih.gov
The p53 tumor suppressor pathway is also a target for some indole derivatives. The oncoprotein MDM2 is a negative regulator of p53, and its inhibition can restore p53 function. Indole-based compounds have been explored as inhibitors of the p53-MDM2 interaction. nih.gov
Table of Mentioned Compounds
Advanced Research Applications and Future Directions for 5 Bromo 2 Phenyl 1h Indole 3 Carbonitrile in Chemical Biology and Materials Science
Development as Probes for Biological Systems
The development of molecular probes is crucial for elucidating complex biological processes. The 5-bromo-2-phenyl-1H-indole-3-carbonitrile structure is well-suited for development into probes for studying biological systems. The indole (B1671886) scaffold itself is a privileged structure in medicinal chemistry, often interacting with various biological targets. nih.gov The introduction of a bromine atom at the C-5 position is a key modification; halogenation is a known strategy to enhance the biological activity and metabolic stability of natural compounds. beilstein-archives.org For instance, the synthetic derivative 5-bromobrassinin, another indole compound, exhibits a more favorable pharmacologic profile compared to its non-brominated parent, brassinin. beilstein-archives.org
The phenyl group at the C-2 position and the carbonitrile group at the C-3 position offer further points for interaction or modification, allowing for the fine-tuning of binding affinity and selectivity towards specific enzymes or receptors. These derivatives can be designed to interact with targets like protein kinases, tubulin, or pathways such as the p53 pathway, which are critical in various diseases. nih.gov By leveraging these features, researchers can develop probes for target identification, validation, and for studying enzyme kinetics and cellular pathways.
Scaffold for Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique in drug discovery that enables the rapid synthesis of a large number of diverse but structurally related molecules, known as a chemical library. nih.govijmpronline.com The this compound molecule is an excellent scaffold for combinatorial library synthesis due to its multiple, chemically distinct reaction sites.
The generation of a library from this scaffold allows for the systematic exploration of the chemical space around the core structure to identify compounds with optimized activity ("hits" or "leads"). nih.gov This approach significantly accelerates the discovery of new bioactive compounds compared to traditional one-by-one synthesis and screening. ijmpronline.com
Table 1: Potential Diversification Points on the this compound Scaffold for Combinatorial Libraries
| Position/Group | Potential Modifications | Resulting Functionality |
| C5-Bromo | Suzuki, Stille, or Sonogashira cross-coupling reactions. | Introduction of various aryl, heteroaryl, or alkyl groups. |
| N1-Indole H | Alkylation, acylation, or N-arylation. | Modification of solubility, electronic properties, and steric profile. |
| C3-Carbonitrile | Hydrolysis, reduction, or cycloaddition reactions. | Conversion to carboxylic acids, amides, amines, or heterocyclic systems. |
| C2-Phenyl Ring | Use of substituted phenylboronic acids in the initial synthesis. | Introduction of electron-donating or electron-withdrawing groups to tune electronic properties. |
Applications in Fluorescent Probes and Imaging Agents
Fluorescent probes are indispensable tools in modern biology and materials science, offering high sensitivity and enabling real-time visualization of molecules and processes. nih.gov Indole derivatives are known to possess intrinsic fluorescence, making them attractive candidates for the development of imaging agents. nih.gov
The structure of this compound aligns well with the donor-π-acceptor (D-π-A) concept often used to design advanced fluorescent molecules. nih.gov In this model:
The indole ring acts as the central π-conjugated system.
The phenyl group at C-2 can be functionalized with donor groups.
The carbonitrile group at C-3 is a strong electron-withdrawing group, acting as the acceptor.
This D-π-A arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that often results in environmentally sensitive fluorescence. This solvatochromism (a change in color and fluorescence depending on solvent polarity) can be exploited to probe the microenvironment of protein binding sites or cellular membranes. Furthermore, by carefully selecting substituents, these probes can be designed as chemodosimeters for detecting specific ions or molecules, such as cyanide or hypochlorite, in biological systems. nih.gov
Future Perspectives in the Rational Design of Novel Bioactive Indoles
Rational drug design aims to develop new, potent, and selective drug candidates based on a detailed understanding of biological targets. mdpi.com The this compound scaffold serves as an excellent starting point for such endeavors. The vast body of research on indole alkaloids and their derivatives provides a rich knowledge base for designing new molecules with targeted biological activities, such as anticancer or antimicrobial effects. nih.gov
Future research will focus on the target-driven design of novel derivatives. For example, knowing that certain indole compounds inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), a target in cancer immunotherapy, researchers can use the this compound core to create new inhibitors. beilstein-archives.org The bromine atom can enhance binding affinity through halogen bonding, while modifications to the phenyl and nitrile groups can improve selectivity and pharmacokinetic properties. The ultimate goal is to generate novel indole-based drug candidates with high efficacy for diseases like glioblastoma or to combat antibiotic-resistant bacteria. nih.govnih.gov
Table 2: Rational Design Workflow Using the Target Scaffold
| Step | Action | Rationale |
| 1. Target Identification | Select a biological target (e.g., a specific protein kinase). nih.gov | Based on disease pathology and existing knowledge of indole bioactivity. |
| 2. In Silico Modeling | Dock the this compound scaffold into the target's active site. | Predict binding modes and identify key interactions. |
| 3. Structure-Based Design | Propose modifications to the scaffold to enhance binding affinity and selectivity. | Utilize knowledge of the active site to add complementary functional groups. |
| 4. Synthesis | Synthesize a focused library of the designed derivatives. | Create the physical compounds for experimental testing. |
| 5. Biological Evaluation | Test the synthesized compounds in biochemical and cellular assays. | Determine activity, selectivity, and establish Structure-Activity Relationships (SAR). |
| 6. Lead Optimization | Further refine the most promising compounds to improve drug-like properties. | Iteratively improve potency, selectivity, and pharmacokinetics. |
Integration of Computational and Experimental Approaches in Indole Research
The synergy between computational chemistry and experimental synthesis is revolutionizing drug discovery and materials science. nih.gov For a scaffold like this compound, this integrated approach is particularly valuable. Computational methods, such as virtual screening and molecular docking, can screen vast virtual libraries of derivatives before any are synthesized, saving significant time and resources. nih.govmdpi.com
Quantum mechanical calculations can predict the photophysical properties of potential fluorescent probes, guiding the design of molecules with desired excitation and emission wavelengths. mdpi.com Experimental work then validates these computational predictions. Synthesis of the most promising candidates, followed by spectroscopic analysis and biological testing, provides the empirical data needed to refine the computational models. This iterative cycle of design, computation, synthesis, and testing accelerates the development of novel indole-based compounds for a wide range of applications, from potent therapeutics to advanced optical materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
